molecular formula C19H23NO3 B11177790 N-benzyl-2,6-dimethoxy-N-(propan-2-yl)benzamide

N-benzyl-2,6-dimethoxy-N-(propan-2-yl)benzamide

Cat. No.: B11177790
M. Wt: 313.4 g/mol
InChI Key: AIRHXFKGZRGAFH-UHFFFAOYSA-N
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Description

N-benzyl-2,6-dimethoxy-N-(propan-2-yl)benzamide is an organic compound with the molecular formula C19H23NO3. This compound is characterized by the presence of a benzamide core substituted with benzyl, dimethoxy, and isopropyl groups. It is a derivative of benzamide, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,6-dimethoxy-N-(propan-2-yl)benzamide typically involves the condensation of 2,6-dimethoxybenzoic acid with an appropriate amine, such as N-benzyl-N-isopropylamine. The reaction is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,6-dimethoxy-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), sodium methoxide (NaOMe)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

N-benzyl-2,6-dimethoxy-N-(propan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2,6-dimethoxy-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2,6-dimethoxy-N-(propan-2-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

N-benzyl-2,6-dimethoxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C19H23NO3/c1-14(2)20(13-15-9-6-5-7-10-15)19(21)18-16(22-3)11-8-12-17(18)23-4/h5-12,14H,13H2,1-4H3

InChI Key

AIRHXFKGZRGAFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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